N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-21-22(14-19)30-16-24-21/h3-14,16H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCDDGKNUXKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl-Benzamide Motifs
(a) 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Key Differences :
- Replaces the 1,3-benzothiazole with a 1,3,4-oxadiazole ring.
- Sulfamoyl group: Benzyl(methyl) vs. benzyl(ethyl) in the target compound.
- Properties : Molecular weight = 505.6 g/mol; XLogP3 = 4.2 (similar to the target’s analogs).
- Activity : Tested against Candida spp., showing moderate antifungal activity (MIC = 32–64 µg/mL) .
(b) 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Key Differences :
- Cyclohexyl(ethyl)sulfamoyl group instead of benzyl(ethyl).
- Heterocycle: 1,3,4-oxadiazole with a furan substituent.
- Activity : Exhibited broader antifungal activity (MIC = 8–32 µg/mL) due to the furan moiety enhancing membrane penetration .
(c) N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)-2-(3-(pyridin-4-yl)-triazolo[3,4-b]thiadiazol-6-yl)benzamide (5a–h)
Benzothiazole-Based Analogues
(a) 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Key Differences :
- Methoxy and methyl groups on the benzothiazole ring.
- Benzyl(methyl)sulfamoyl vs. benzyl(ethyl)sulfamoyl.
- Properties : Molecular weight = 481.6 g/mol; XLogP3 = 4.2.
- Implications : Higher lipophilicity (XLogP3) may enhance membrane permeability compared to ethyl-substituted analogs .
(b) 4-[Ethyl(phenylmethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- Key Differences :
- Nitro and methoxy substituents on the benzothiazole.
- Identical sulfamoyl group to the target compound.
Comparative Data Table
Key Research Findings
Cyclohexyl(ethyl) in LMM11 enhances antifungal activity, likely due to increased hydrophobicity .
Role of Heterocyclic Cores :
- Benzothiazoles (target) may exhibit better DNA intercalation or enzyme inhibition compared to oxadiazoles or triazolo-thiadiazoles .
- Oxadiazoles (LMM5, LMM11) improve metabolic stability but reduce solubility .
Substituent Effects :
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a sulfonamide group and a benzamide structure, which is known for conferring various biological properties. The synthesis typically involves multi-step organic reactions, including condensation reactions between benzothiazole derivatives and benzamide precursors under controlled conditions. Various synthetic methods have been employed, such as:
- Knoevenagel condensation
- Microwave-assisted synthesis
- One-pot multicomponent reactions
These methods not only enhance yield but also improve the purity of the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods : MTT assay was used to evaluate cell proliferation, while flow cytometry assessed apoptosis and cell cycle arrest.
Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as AKT and ERK .
Anticonvulsant Activity
A series of related benzothiazole compounds have been evaluated for anticonvulsant activity. In particular, studies utilizing the maximal electroshock (MES) test indicated that several synthesized compounds demonstrated efficacy in reducing seizure activity without exhibiting neurotoxicity or liver toxicity .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular signaling pathways. This interaction is crucial for its anticancer and anticonvulsant activities.
Comparative Analysis with Similar Compounds
A comparison with other benzothiazole derivatives reveals that this compound exhibits unique properties due to its specific substitution pattern. The following table summarizes key characteristics of selected related compounds:
| Compound Name | Anticancer Activity | Anticonvulsant Activity | Unique Features |
|---|---|---|---|
| Compound A | Moderate | Yes | Contains nitro group |
| Compound B | High | No | Exhibits dual action |
| This compound | High | Yes | Sulfonamide linkage enhances potency |
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For example:
- Study on Antitumor Activity : A novel derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
- Evaluation in CNS Disorders : Compounds were tested in animal models for their ability to mitigate seizures, showing promise as therapeutic agents for epilepsy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
